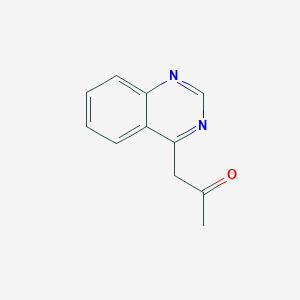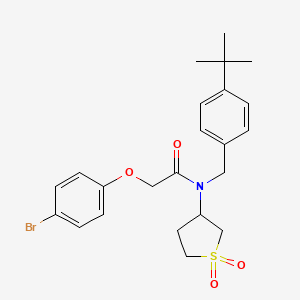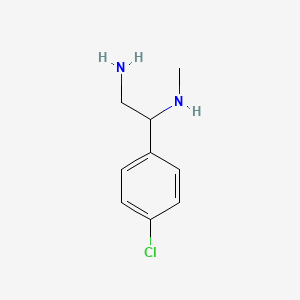![molecular formula C24H23N3O5 B12125933 N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide](/img/structure/B12125933.png)
N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[7-(2,4-二甲氧基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]-2-甲氧基苯甲酰胺是一种复杂的 органическое соединение,在各个科学领域都有潜在的应用。该化合物具有喹唑啉酮核心,已知其具有生物活性,使其成为药物化学和药理学领域的研究对象。
准备方法
合成路线和反应条件
N-[7-(2,4-二甲氧基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]-2-甲氧基苯甲酰胺的合成通常涉及多个步骤:
喹唑啉酮核心的形成: 喹唑啉酮核心可以通过在酸性或碱性条件下使邻氨基苯甲酸衍生物与适当的醛或酮环化来合成。
取代反应:
酰胺化: 最后一步涉及在喹唑啉酮衍生物和 2-甲氧基苯甲酸或其衍生物之间形成酰胺键,通常使用 EDCI (1-乙基-3-(3-二甲氨基丙基)碳二亚胺) 或 DCC (二环己基碳二亚胺) 等偶联试剂。
工业生产方法
该化合物的工业生产可能会遵循类似的合成路线,但规模更大,并针对产率和纯度进行优化。这可能涉及连续流动反应器和自动化合成平台,以确保质量一致性和效率。
化学反应分析
反应类型
N-[7-(2,4-二甲氧基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]-2-甲氧基苯甲酰胺可以进行各种化学反应,包括:
氧化: 甲氧基可以被氧化形成相应的酚类。
还原: 喹唑啉酮核心可以被还原形成四氢喹唑啉衍生物。
取代: 芳环可以进行亲电取代反应,如硝化或卤化。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂,在酸性条件下。
还原: 使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH₄) 进行催化氢化。
取代: 使用浓硝酸 (HNO₃) 和浓硫酸 (H₂SO₄) 的混合物进行硝化。
主要产物
氧化: 形成酚类衍生物。
还原: 形成四氢喹唑啉衍生物。
取代: 形成硝基或卤代衍生物。
科学研究应用
化学
在化学领域,该化合物可以用作合成更复杂分子的构建块。其独特的结构允许进行各种功能化,使其成为有机合成的通用中间体。
生物学
在生物学研究中,N-[7-(2,4-二甲氧基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]-2-甲氧基苯甲酰胺可能因其作为酶抑制剂或受体调节剂的潜力而被研究,因为其喹唑啉酮核心已知与各种生物靶点相互作用。
医学
在医学上,可以探索该化合物在治疗方面的潜在作用。喹唑啉酮衍生物因其抗癌、抗炎和抗菌特性而被研究。
工业
在工业领域,该化合物可能用于开发新材料或作为合成染料、颜料或其他特种化学品的先驱。
作用机制
N-[7-(2,4-二甲氧基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]-2-甲氧基苯甲酰胺的作用机制将取决于其特定的生物靶点。一般来说,喹唑啉酮衍生物可以通过与活性位点结合来抑制酶,或通过与受体结合位点相互作用来调节受体活性。甲氧基和酰胺键可以增强其结合亲和力和特异性。
相似化合物的比较
类似化合物
- N-[7-(2,4-二甲氧基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]-2-甲氧基苯甲酰胺
- N-(2-(3,4-二甲氧基苯基)乙基)-2-甲基-6-甲氧基苯甲酰胺
- N-(3,4-二甲氧基苯乙基)-2-(3,4-二甲氧基苯基)乙酰胺
独特性
N-[7-(2,4-二甲氧基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]-2-甲氧基苯甲酰胺因其特定的取代模式以及甲氧基和酰胺官能团的存在而具有独特性。这种组合会导致与其他喹唑啉酮衍生物相比,具有独特的生物活性和化学反应性。
通过了解该化合物的合成、反应、应用和作用机制,研究人员可以进一步探索其在各个科学和工业领域的潜力。
属性
分子式 |
C24H23N3O5 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
N-[7-(2,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H23N3O5/c1-30-15-8-9-16(22(12-15)32-3)14-10-19-18(20(28)11-14)13-25-24(26-19)27-23(29)17-6-4-5-7-21(17)31-2/h4-9,12-14H,10-11H2,1-3H3,(H,25,26,27,29) |
InChI 键 |
FYQTYHZBDUIZJY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC=C4OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12125855.png)
![(2-Methylcyclohexyl){[4-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)phenyl] sulfonyl}amine](/img/structure/B12125876.png)
![N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide](/img/structure/B12125880.png)


![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12125886.png)

![3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)
![2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol](/img/structure/B12125921.png)
![6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12125932.png)


![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12125938.png)

